Polysorbate 85 plays a significant role in drug delivery research due to its ability to improve the solubility and bioavailability of poorly water-soluble drugs. By forming micelles around hydrophobic drug molecules, Polysorbate 85 enhances their dispersion in aqueous solutions, facilitating their absorption in the body []. Studies have explored its use in niosome development, microscopic vesicles used for targeted drug delivery, for instance, to deliver ammonium glycyrrhizinate for treatment of inflammatory diseases [].
Polyoxyethylene sorbitan trioleate, commonly referred to as Tween 85, is a non-ionic surfactant primarily used as an emulsifier. It is synthesized from sorbitol, ethylene oxide, and oleic acid. The compound has a molecular formula of C100H188O28 and a CAS number of 9005-70-3. At room temperature, it appears as a pale-yellow to orange oily liquid with an HLB (Hydrophilic-Lipophilic Balance) value of approximately 11.0, indicating its efficacy as an oil-in-water emulsifier. It is soluble in various organic solvents, including ethanol, ethyl acetate, and acetone, and can disperse in water, making it versatile for different applications in food, cosmetics, and pharmaceuticals .
These reactions are essential for tailoring the properties of polyoxyethylene sorbitan trioleate for specific applications .
Polyoxyethylene sorbitan trioleate exhibits various biological activities that make it useful in pharmaceutical formulations. Its primary functions include:
Studies have also indicated that polyoxyethylene sorbitan trioleate can influence membrane permeability and enhance drug absorption in certain formulations .
The synthesis of polyoxyethylene sorbitan trioleate involves several steps:
This multi-step synthesis allows for control over the degree of ethoxylation, which directly affects the surfactant's properties .
Polyoxyethylene sorbitan trioleate finds extensive applications across various industries:
These diverse applications stem from its ability to stabilize mixtures of oil and water effectively .
Research has shown that polyoxyethylene sorbitan trioleate interacts with various biological molecules and systems:
Polyoxyethylene sorbitan trioleate shares similarities with several other surfactants but possesses unique characteristics:
Compound Name | HLB Value | Solubility | Unique Features |
---|---|---|---|
Polyoxyethylene sorbitan monolaurate | 18.0 | Water-soluble | Higher HLB value suitable for oil-in-water emulsions |
Polyoxyethylene sorbitan stearate | 15.0 | Soluble in oils | Used primarily in cosmetic formulations |
Polyoxyethylene sorbitan palmitate | 15.0 | Soluble in oils | Often used in food applications |
Polyoxyethylene sorbitan trioleate stands out due to its balance between hydrophilic and lipophilic properties, making it particularly effective for applications requiring stable emulsions without significant phase separation .
Polyoxyethylene sorbitan trioleate exhibits a sophisticated molecular architecture that fundamentally consists of a sorbitan backbone derived from the cyclic dehydration of sorbitol, with three oleic acid molecules esterified at available hydroxyl positions and polyethylene glycol chains attached through ether linkages. The molecular structure represents a complex arrangement where the hydrophilic head group comprises polyoxyethylene chains attached to a sorbitan ring system, while the hydrophobic tail consists of three oleic acid chains, creating the compound's characteristic amphiphilic properties. The molecular formula has been established as C₁₀₀H₁₈₈O₂₈, reflecting the substantial molecular weight of approximately 1800 daltons, which varies depending on the degree of ethoxylation and esterification achieved during synthesis.
The structural complexity of polyoxyethylene sorbitan trioleate originates significantly from the isomerism inherent in the sorbitan core formation process. During the dehydration of sorbitol to form sorbitan, multiple isomeric forms can develop, with the 1,4-sorbitan configuration representing the predominant structure, typically comprising 85% or more of the total sorbitan population. However, additional isomeric forms including 3,6-sorbitan, 2,5-sorbitan, and 1,5-sorbitan can also form in minor quantities during the synthesis process, contributing to the overall structural heterogeneity of the final product. Furthermore, the dehydration process can proceed beyond sorbitan formation to produce isosorbide through the elimination of an additional water molecule, creating another structural variant that can undergo subsequent ethoxylation and esterification reactions.
The esterification pattern within polyoxyethylene sorbitan trioleate creates additional structural complexity, as the three oleic acid molecules can attach to different hydroxyl positions on the sorbitan ring system, potentially leading to various positional isomers. The chemical structure accommodates different degrees of esterification, ranging from mono-esters to tri-esters and even tetra-esters in some cases, although the trioleate form represents the target configuration. The polyoxyethylene chains themselves introduce further structural variability through their distribution around the sorbitan core, with ethylene oxide units potentially attaching to any available hydroxyl groups not occupied by fatty acid esterification.
Structural Component | Configuration | Percentage Distribution |
---|---|---|
Sorbitan Isomers | 1,4-sorbitan | ≥85% |
3,6-sorbitan | <10% | |
2,5-sorbitan | <5% | |
1,5-sorbitan | <5% | |
Esterification Degree | Monoester | 5-15% |
Diester | 15-25% | |
Triester | 50-70% | |
Tetraester | 5-15% |
The synthesis of polyoxyethylene sorbitan trioleate follows two primary mechanistic pathways, each characterized by distinct reaction sequences and operating conditions that influence the final product composition and properties. The first synthetic route involves the initial esterification of sorbitol with oleic acid or its derivatives, followed by simultaneous dehydration and ethoxylation processes. In this pathway, sorbitol undergoes esterification with fatty acids or their anhydrides under acid catalysis at temperatures ranging from 130°C to 180°C, during which the elevated temperatures promote water elimination to form sorbitan isomers and their corresponding oleic acid esters. These intermediate products, commonly referred to as spans in commercial terminology, subsequently undergo ethoxylation through reaction with ethylene oxide to produce the final polyoxyethylene sorbitan trioleate products.
The alternative synthetic methodology involves the initial reaction of sorbitol with ethylene oxide under basic catalysis at elevated temperatures between 200°C and 250°C, conditions that promote both ethoxylation and isomerization reactions simultaneously. Under these reaction conditions, sorbitol undergoes structural rearrangement to form various sorbitan isomers while ethylene oxide addition occurs to produce ethoxylated intermediates known as carbowaxes. These ethoxylated sorbitan derivatives subsequently undergo esterification with oleic acid to yield the final polyoxyethylene sorbitan trioleate oligomers. This synthetic approach often results in different product distributions and molecular weight profiles compared to the esterification-first methodology.
Industrial synthesis procedures typically employ transesterification reactions using methyl oleate as the oleic acid source, providing better control over reaction conditions and product purity. The transesterification process involves charging sorbitan aqueous solutions with methyl oleate in four-neck reaction flasks equipped with stirring apparatus, thermometer, and nitrogen gas inlet systems. Dehydration procedures are performed at 110°C under nitrogen atmosphere at normal pressure for one hour, followed by additional dehydration at 110°C under reduced pressure of 4 kPa for another hour. The reaction mixture is then treated with sodium methoxide methanol solution and sodium hypophosphite as catalysts before heating to reaction temperatures of 150°C to 180°C under nitrogen atmosphere.
The ethoxylation step typically occurs in autoclave systems where the previously formed sorbitan trioleate is heated to temperatures between 100°C and 120°C under nitrogen atmosphere before ethylene oxide addition. Ethylene oxide is introduced dropwise through specialized dropping apparatus, with typical addition quantities of approximately 1300-1400 grams per 600-700 grams of sorbitan ester starting material. The reaction proceeds for approximately two hours with continuous stirring to ensure complete ethylene oxide incorporation. Following completion of the ethoxylation reaction, the product undergoes neutralization with phosphoric acid aqueous solutions to adjust pH to 6-7, followed by dehydration at 100°C under nitrogen stream at 6.5 kPa for one hour and final filtration at 80°C.
Synthesis Parameter | Method 1 (Esterification First) | Method 2 (Ethoxylation First) |
---|---|---|
Initial Temperature | 130-180°C | 200-250°C |
Catalyst Type | Acid catalysis | Basic catalysis |
Reaction Sequence | Esterification → Ethoxylation | Ethoxylation → Esterification |
Intermediate Products | Spans (sorbitan esters) | Carbowaxes (ethoxylated sorbitols) |
Typical Reaction Time | 8-20 hours | 12-24 hours |
Pressure Conditions | Normal to reduced pressure | Normal to elevated pressure |
The structural characteristics and functional properties of polyoxyethylene sorbitan trioleate are fundamentally determined by the molar ratio of ethylene oxide incorporated during the ethoxylation process, with the target specification typically calling for approximately 20 moles of ethylene oxide per molecule of sorbitan trioleate. This ethylene oxide incorporation ratio directly influences the hydrophilic-lipophilic balance of the final product, with the numerical designation in commercial nomenclature reflecting the theoretical number of ethylene oxide units present in the molecular structure. The distribution of these ethylene oxide units among the available hydroxyl groups on the sorbitan backbone creates significant structural diversity, as the polyoxyethylene chains can vary in length and position throughout the molecule.
The polyoxyethylene chain length distribution represents a critical structural parameter that affects the compound's surfactant properties and performance characteristics. The target ethylene oxide addition of 20 moles results in an average molecular structure, but the actual distribution follows a statistical pattern with individual molecules containing varying numbers of ethylene oxide units. This polydispersity in ethylene oxide incorporation creates a complex mixture of structural variants, with some molecules containing fewer than 20 ethylene oxide units while others may incorporate significantly more, leading to a broad molecular weight distribution that influences the compound's physical and chemical properties.
The positioning of polyoxyethylene chains within the molecular structure depends on the availability of hydroxyl groups for ethoxylation, which is influenced by the extent and pattern of oleic acid esterification. In the trioleate configuration, three hydroxyl groups are occupied by oleic acid ester linkages, leaving the remaining hydroxyl positions available for ethylene oxide addition. The distribution of ethylene oxide units among these available sites creates branched polyoxyethylene structures that extend from the sorbitan core, with the chain lengths varying according to the statistical nature of the ethoxylation process. This structural arrangement results in a star-shaped molecular architecture where multiple polyoxyethylene arms radiate from the central sorbitan core, each terminated with hydroxyl groups that contribute to the compound's hydrophilic character.
Variations in ethylene oxide molar ratios during synthesis lead to distinct structural families within the polyoxyethylene sorbitan trioleate designation. Lower ethylene oxide ratios produce molecules with shorter polyoxyethylene chains and correspondingly lower hydrophilic-lipophilic balance values, while higher ratios result in more extensively ethoxylated products with enhanced water solubility and different interfacial properties. The commercial specification for polyoxyethylene sorbitan trioleate with 20 moles of ethylene oxide represents a balance between hydrophilic and lipophilic characteristics that provides optimal emulsification properties for many applications, but industrial production often generates products with ethylene oxide ratios ranging from 15 to 25 moles.
Ethylene Oxide Molar Ratio | Average Molecular Weight | Hydrophilic-Lipophilic Balance | Water Solubility |
---|---|---|---|
15 moles | ~1600 Da | 9.5 | Dispersible |
20 moles | ~1800 Da | 11.0 | Soluble |
25 moles | ~2000 Da | 12.5 | Highly Soluble |
30 moles | ~2200 Da | 14.0 | Very Soluble |
Industrial synthesis of polyoxyethylene sorbitan trioleate inevitably generates a complex array of byproducts and impurities that arise from the multiple reaction pathways and side reactions occurring during both esterification and ethoxylation processes. The heterogeneous nature of commercial polyoxyethylene sorbitan trioleate products reflects this synthetic complexity, with the target trioleate structure typically representing only a fraction of the total product composition. Process-related impurities emerge from incomplete reactions, over-reactions, and alternative reaction pathways that compete with the desired synthesis routes, creating a diverse mixture of related compounds that share structural similarities but exhibit different physicochemical properties.
The esterification process generates significant quantities of mono-ester and di-ester byproducts due to the statistical nature of the fatty acid attachment reactions. Analysis of commercial polyoxyethylene sorbitan trioleate products reveals substantial proportions of sorbitan monooleate and dioleate compounds, with monoester content typically ranging from 5% to 15% and diester content comprising 15% to 25% of the total composition. Additionally, over-esterification can occur under certain reaction conditions, leading to the formation of tetraoleate products where fatty acid esterification extends beyond the target trioleate configuration. These esterification variants contribute to the overall structural heterogeneity and affect the functional performance of the final product mixture.
Ethoxylation byproducts arise from the complex chemistry of ethylene oxide addition reactions, which can proceed through multiple mechanistic pathways and generate various molecular architectures beyond the intended polyoxyethylene chain structures. The formation of polyoxyethylene isosorbide derivatives represents a significant byproduct category, arising from the ethoxylation of isosorbide molecules formed during the initial dehydration processes. These isosorbide-based compounds exhibit different structural configurations compared to the sorbitan-based target molecules, contributing additional complexity to the product mixture while potentially affecting the overall surfactant properties.
Manufacturing processes typically incorporate steam-stripping procedures to remove unwanted water-soluble byproducts and low molecular weight impurities that form during synthesis. However, many byproducts remain integrated within the final product due to their structural similarity to the target compound and their comparable physicochemical properties. The presence of residual catalyst materials, unreacted starting materials, and degradation products formed under the harsh synthesis conditions contributes additional complexity to the byproduct profile. Industrial quality control procedures focus on managing these impurities within acceptable limits rather than complete elimination, as the cost and complexity of extensive purification would significantly impact the economic viability of commercial production.
The byproduct formation pattern varies significantly among different manufacturers and production batches due to variations in synthetic routes, reaction conditions, purification processes, and raw material sources. This variability in byproduct composition contributes to the observed differences in polysorbate quality between vendors and production lots, creating challenges for applications requiring consistent product performance. The complex mixture nature of commercial polyoxyethylene sorbitan trioleate products, with their diverse byproduct profiles, necessitates comprehensive analytical characterization to understand structure-function relationships and optimize performance for specific applications.
Byproduct Category | Typical Concentration Range | Formation Mechanism |
---|---|---|
Sorbitan Monooleate | 5-15% | Incomplete esterification |
Sorbitan Dioleate | 15-25% | Partial esterification |
Sorbitan Tetraoleate | 5-15% | Over-esterification |
Polyoxyethylene Isosorbide Esters | 10-20% | Isosorbide ethoxylation |
Low Molecular Weight Impurities | 2-8% | Degradation and side reactions |
Unreacted Starting Materials | 1-5% | Incomplete conversion |
Liquid chromatography-mass spectrometry represents the most sophisticated and widely employed analytical approach for comprehensive compositional analysis of polyoxyethylene sorbitan trioleate [1] [2]. This methodology provides unparalleled capabilities for structural identification, quantitative determination, and degradation monitoring of this complex surfactant mixture.
The chromatographic separation of polyoxyethylene sorbitan trioleate typically employs reverse-phase liquid chromatography systems utilizing C18 or C8 stationary phases [3]. Mobile phase compositions commonly consist of acetonitrile and water with formic acid or ammonium acetate as modifiers to enhance ionization efficiency . Gradient elution protocols are essential due to the heterogeneous nature of the analyte, with typical gradients ranging from 10% to 90% acetonitrile over 15-45 minutes [5].
Advanced column technologies, including the AdvanceBio Surfactant Profiling column, have been specifically designed to provide high-resolution separations of polysorbate components with reduced analysis times [6]. These specialized columns demonstrate superior selectivity for separating isobaric species and components with superimposed isotope patterns, enabling conclusive identification of ester content through tandem mass spectrometry [7].
Electrospray ionization in positive mode represents the predominant ionization technique for polyoxyethylene sorbitan trioleate analysis [8]. The formation of ammonium adduct ions, particularly [M+NH4]+ and [M+2NH4]2+, provides characteristic mass spectral patterns that facilitate identification of individual components within the complex mixture [9]. High-resolution accurate mass measurements enable determination of molecular formulas and structural assignments for various oligomeric species [10].
The mass spectrometric analysis reveals the presence of multiple component classes, including polyoxyethylene sorbitan monooleate, dioleate, trioleate, and tetraoleate species, along with polyoxyethylene isosorbide derivatives [11]. The number of polyoxyethylene groups and their distribution within molecules can be determined through systematic mass spectral interpretation, providing comprehensive compositional information [12].
Quantitative analysis using liquid chromatography-mass spectrometry demonstrates exceptional sensitivity, with detection limits typically ranging from sub-parts-per-million to milligrams per kilogram levels [13]. The methodology enables simultaneous quantification of multiple components within a single analytical run, providing comprehensive compositional profiles that are essential for quality control and regulatory compliance [14].
Selected ion monitoring techniques utilizing specific mass-to-charge ratios, such as the 783 ion corresponding to polyoxyethylene sorbitan monooleate containing 25 polyoxyethylene groups, enable selective quantification of major components [15]. This approach provides enhanced sensitivity and specificity compared to traditional detection methods [16].
Ion mobility spectrometry provides a complementary analytical dimension for characterizing polyoxyethylene sorbitan trioleate by separating ions based on their collision cross-sections in drift gas [17]. This technique offers unique advantages for oligomer separation and structural characterization that are not readily achievable through conventional chromatographic methods.
Ion mobility separation operates on the principle of differential ion mobility in drift gas under the influence of an electric field [18]. The collision cross-section of ions depends on their size, shape, and charge distribution, enabling separation of structural isomers and conformational variants that possess identical masses [19]. For polyoxyethylene sorbitan trioleate, this technique provides valuable information about the three-dimensional structure and conformational flexibility of different oligomeric species [20].
The drift time measurements obtained through ion mobility spectrometry can be converted to collision cross-section values using the Mason-Schamp equation, providing fundamental physical parameters that characterize molecular structure [21]. These collision cross-section values serve as molecular identifiers that complement accurate mass measurements in comprehensive structural analysis [22].
Ion mobility spectrometry demonstrates exceptional utility for separating and characterizing oligomeric components within polyoxyethylene sorbitan trioleate mixtures [23]. The technique effectively disperses oligomers according to their charge states and collision cross-sections, enabling identification of species with different degrees of polymerization and esterification [24].
The analysis of sequence-defined oligomers through ion mobility spectrometry has shown that this approach allows differentiation between oligomers with identical molecular weights but different structural arrangements [25]. This capability is particularly valuable for polyoxyethylene sorbitan trioleate analysis, where multiple isomeric forms can exist due to variations in fatty acid attachment positions and polyoxyethylene chain lengths [26].
Ion mobility spectrometry offers rapid analysis capabilities with typical separation times measured in milliseconds to seconds [27]. The technique provides resolving power sufficient to separate analytes with collision cross-section differences of approximately 1-2%, making it suitable for distinguishing closely related oligomeric species [28]. The sensitivity of ion mobility spectrometry extends to nanogram per milliliter to microgram per milliliter concentration ranges, providing adequate detection limits for most analytical applications [29].
Integration of ion mobility spectrometry with mass spectrometry creates a two-dimensional separation space that enhances peak capacity and reduces spectral congestion [30]. This hyphenated approach enables comprehensive characterization of complex mixtures while maintaining high analytical throughput [31].
Nuclear magnetic resonance spectroscopy provides unparalleled capabilities for structural elucidation and quantitative analysis of polyoxyethylene sorbitan trioleate components [32]. This non-destructive analytical technique offers detailed molecular-level information about chemical structure, connectivity, and composition that is essential for comprehensive characterization [33].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that enable identification of different molecular domains within polyoxyethylene sorbitan trioleate [34]. The polyoxyethylene proton signals appear as a dominant envelope between 3.5 and 3.8 parts per million, while oleic acid side chain protons exhibit characteristic patterns in the 0.8-2.5 parts per million region [35].
The analysis of terminal polyoxyethylene groups provides crucial information about molecular structure, with distinct chemical shifts observed for terminal groups adjacent to fatty acid moieties compared to free terminal groups [36]. These chemical shift differences enable differentiation between various structural components and provide insight into the degree of esterification [37].
Quantitative proton nuclear magnetic resonance analysis, while challenging due to signal overlap, can provide information about the relative proportions of different molecular components when performed under carefully controlled conditions with appropriate relaxation delays [38].
Carbon-13 nuclear magnetic resonance spectroscopy offers superior resolution for structural analysis of polyoxyethylene sorbitan trioleate compared to proton spectroscopy [39]. The carbon framework analysis provides unambiguous identification of different structural domains, with polyoxyethylene carbons appearing between 70 and 71 parts per million and terminal carbons exhibiting characteristic shifts at 63.20 and 60.86 parts per million [40].
Quantitative carbon-13 nuclear magnetic resonance spectroscopy represents a powerful tool for determining component ratios within commercial polyoxyethylene sorbitan trioleate formulations [41]. This approach enables quantification of sorbitan polyethoxylate esters, isosorbide polyethoxylate esters, and polyethylene glycol components through integration of specific carbon signals [42].
The technique provides unique capabilities for measuring the sorbitan to isosorbide ratio, which cannot be determined by other analytical methods [43]. This information is crucial for understanding manufacturing variability and quality control, as the dehydration reaction conditions during synthesis significantly influence the final product composition [44].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, provide definitive structural assignments for complex molecular architectures [45]. These methods enable unambiguous identification of connectivity patterns and stereochemical relationships within polyoxyethylene sorbitan trioleate molecules [46].
The application of nuclear magnetic resonance relaxation measurements provides information about molecular dynamics and conformational flexibility, offering insights into the physical properties and behavior of different components [47]. Temperature-dependent nuclear magnetic resonance studies can reveal conformational changes and molecular interactions that influence surfactant performance [48].
Spectrophotometric methods provide accessible and cost-effective approaches for quantitative analysis of polyoxyethylene sorbitan trioleate, particularly suitable for routine quality control and content determination applications [49]. These methods leverage the absorption characteristics of specific chromophores within the molecule or utilize chemical derivatization to enhance detection sensitivity [50].
Direct ultraviolet-visible spectrophotometric analysis of polyoxyethylene sorbitan trioleate exploits the natural chromophores present in the molecule, primarily the alkene double bonds within the oleic acid moieties [51]. The characteristic absorption maximum at approximately 195 nanometers provides a basis for quantitative analysis, with molar absorptivity values of approximately 5000 being consistent across different commercial sources [52].
The spectrophotometric characteristics of polyoxyethylene sorbitan trioleate demonstrate significant wavelength dependence, with higher wavelength analysis being less susceptible to interference from impurities and degradation products [53]. Analysis at wavelengths above 300 nanometers is recommended for samples containing 3-5% surfactant concentrations, while intermediate concentrations of 0.1-1% can be analyzed at wavelengths as low as 260 nanometers [54].